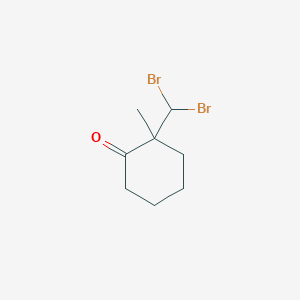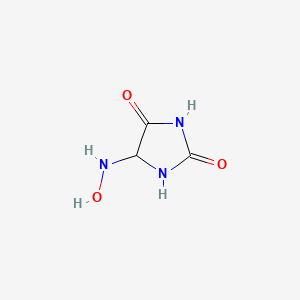
2(3H)-Benzofuranone, 4,5,6,7-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- is an organic compound with a unique structure that includes a benzofuranone core substituted with four methyl groups at the 4, 5, 6, and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-4,5,6,7-tetramethylbenzaldehyde in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuranone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuranones.
科学的研究の応用
2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of 2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. The compound may also interact with enzymes and proteins, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar tetramethyl-substituted structure but differ in their core structure.
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: This compound also features multiple methyl groups but has a different functional group arrangement.
Uniqueness
2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- is unique due to its benzofuranone core, which imparts distinct chemical and physical properties
特性
CAS番号 |
60998-59-6 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
4,5,6,7-tetramethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C12H14O2/c1-6-7(2)9(4)12-10(8(6)3)5-11(13)14-12/h5H2,1-4H3 |
InChIキー |
ZRJOZLVUOJRDDF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C(=C1C)CC(=O)O2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)




methanone](/img/structure/B14597499.png)

![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)


